molecular formula C9H11BrN2 B11882440 5-Bromo-4-(cyclobutylmethyl)pyrimidine CAS No. 1346697-41-3

5-Bromo-4-(cyclobutylmethyl)pyrimidine

Cat. No.: B11882440
CAS No.: 1346697-41-3
M. Wt: 227.10 g/mol
InChI Key: WTJWXBBHTBHEAV-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclobutylmethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position and a cyclobutylmethyl group at the 4-position of the pyrimidine ring. Pyrimidines and their derivatives are of significant interest due to their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(cyclobutylmethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the bromination of pyrimidine derivatives using brominating agents such as sodium monobromoisocyanurate (SMBI). This method allows for the selective bromination at the 5-position of the pyrimidine ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, where 2-chloro-5-bromopyrimidine is reacted with cyclobutylmethyl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclobutylmethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: Sodium monobromoisocyanurate (SMBI), N-bromosuccinimide (NBS)

    Catalysts: Palladium catalysts (e.g., PdCl2(PPh3)2)

    Solvents: Organic solvents such as acetonitrile, dimethylformamide (DMF)

    Reaction Conditions: Elevated temperatures (e.g., 80°C), inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclobutylmethyl)pyrimidine is primarily related to its ability to interact with biological macromolecules, such as enzymes and nucleic acids. The bromine atom at the 5-position can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. Additionally, the cyclobutylmethyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(cyclobutylmethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the cyclobutylmethyl group at the 4-position allows for selective interactions with biological targets and provides a versatile scaffold for the synthesis of novel derivatives with enhanced activity and specificity.

Properties

CAS No.

1346697-41-3

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

5-bromo-4-(cyclobutylmethyl)pyrimidine

InChI

InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)4-7-2-1-3-7/h5-7H,1-4H2

InChI Key

WTJWXBBHTBHEAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NC=NC=C2Br

Origin of Product

United States

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